

2-Acetoxystyrene: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Vinylphenyl acetate*

Cat. No.: *B1631519*

[Get Quote](#)

An In-depth Overview of its Physical, Chemical, and Experimental Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This technical guide provides a comprehensive overview of 2-acetoxystyrene (also known as **2-vinylphenyl acetate**), a versatile monomer with applications in polymer chemistry and materials science. This document outlines its core physical and chemical properties, detailed experimental protocols, and its emerging relevance in specialized fields.

Core Physical and Chemical Properties

2-Acetoxystyrene is the ortho-isomer of acetoxystyrene. It is a colorless to pale yellow liquid and is recognized for its utility as a precursor in the synthesis of various polymers and functional materials.

Physical Properties

A summary of the key physical properties of 2-acetoxystyrene is presented in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	63600-35-1	
Molecular Formula	C ₁₀ H ₁₀ O ₂	
Molecular Weight	162.19 g/mol	
Boiling Point	246 °C @ 760 mmHg	
Density	1.070 g/mL	
Refractive Index	1.547	
Flash Point	94.497 °C	
Vapor Pressure	0.027 mmHg at 25°C	
Appearance	Colorless transparent liquid	

Chemical Properties and Reactivity

2-Acetoxystyrene's chemical behavior is primarily dictated by its two functional groups: the vinyl group and the acetoxy group.

- Polymerization: The vinyl group enables 2-acetoxystyrene to act as a monomer in polymerization reactions. This property is fundamental to its application in the production of resins, elastomers, adhesives, and coatings. The core electronic properties of this compound stem from its molecular structure, which combines a vinyl phenyl group (styryl group) capable of free radical polymerization and an acetoxy protecting group that can undergo acid-catalyzed hydrolysis.
- Hydrolysis: The acetoxy group can be hydrolyzed to yield 2-hydroxystyrene (2-vinylphenol). This reaction is a critical step in the synthesis of poly(2-hydroxystyrene), a polymer with significant applications.
- Stability: Commercial preparations of 2-acetoxystyrene are often stabilized with inhibitors like phenothiazine to prevent spontaneous polymerization. It is recommended to store the compound at 0-10°C.

Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of 2-acetoxystyrene in a laboratory setting. Below are key experimental protocols.

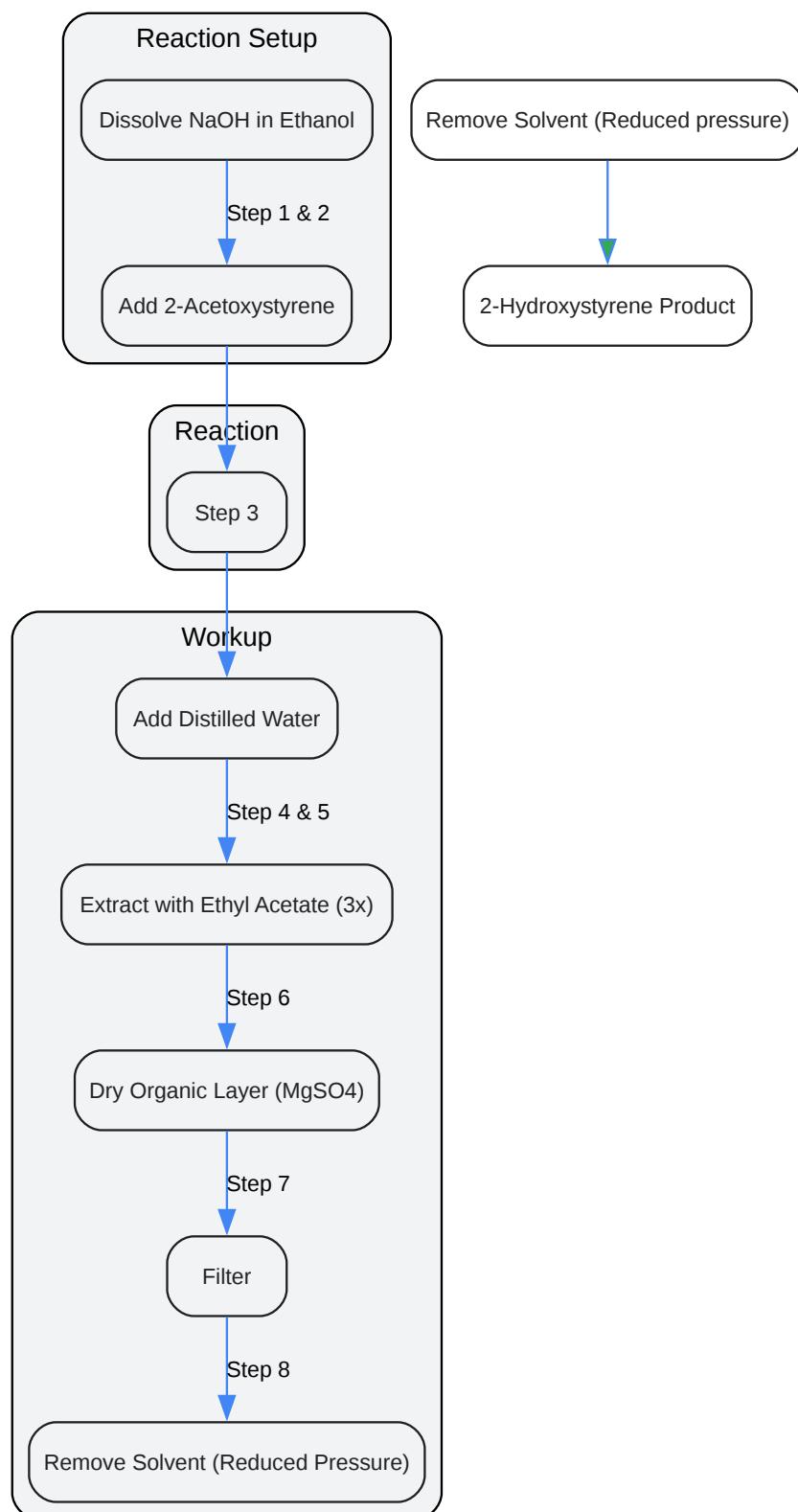
Synthesis of 2-Hydroxystyrene via Hydrolysis of 2-Acetoxystyrene

This protocol details the conversion of 2-acetoxystyrene to 2-hydroxystyrene.

Materials:

- 2-Acetoxystyrene (0.065 mol)
- Sodium hydroxide (0.275 mol)
- Anhydrous ethanol (60 mL)
- Distilled water (50 mL)
- Ethyl acetate (3 x 30 mL)
- Anhydrous magnesium sulfate

Procedure:


- In a 500 mL round-bottom flask, dissolve 0.275 mol of sodium hydroxide in 60 mL of anhydrous ethanol.
- Add 0.065 mol of 2-acetoxystyrene to the sodium hydroxide solution.
- Stir the resulting solution at room temperature under a nitrogen atmosphere for 4 hours.
- After the reaction is complete, add 50 mL of distilled water to the mixture.
- Perform an extraction of the organic layer using 30 mL of ethyl acetate. Repeat the extraction process three times.

- Combine the extracted organic layers and dry them over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Remove the solvent under reduced pressure to yield the 2-hydroxystyrene product.

This procedure is adapted from a patented synthesis of hydroxystyrene.

Experimental Workflow for Hydrolysis

The following diagram illustrates the general workflow for the hydrolysis of 2-acetoxyxystyrene.

[Click to download full resolution via product page](#)

Caption: Workflow for the hydrolysis of 2-acetoxystyrene.

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, the following provides an overview of expected spectroscopic characteristics.

- ^1H NMR: The proton NMR spectrum of the related 4-acetoxystyrene shows characteristic peaks for the vinyl protons, aromatic protons, and the acetyl methyl protons. Similar characteristic peaks would be expected for the 2-isomer, with shifts influenced by the ortho-positioning of the substituents.
- Mass Spectrometry: The mass spectrum of a-acetoxy-styrene is available in spectral databases. The fragmentation pattern would be influenced by the ester and vinyl functionalities.

Applications in Research and Development

While the primary application of 2-acetoxystyrene lies in materials science, particularly as a monomer for photoresists, its derivatives hold potential in other areas.

- Polymer Chemistry: It is a key component in the synthesis of specialty polymers and resins. Its ability to be polymerized and then hydrolyzed allows for the creation of functionalized polymers with hydroxyl groups, which can be further modified.
- Drug Development: The use of poly(hydroxystyrene) derivatives in biomedical applications is an area of ongoing research. While direct applications of 2-acetoxystyrene in drug development are not widely documented, its role as a precursor to poly(2-hydroxystyrene) suggests potential for creating biocompatible polymers for drug delivery systems and other biomedical uses.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-acetoxystyrene.

- Hazards: It is known to cause skin and serious eye irritation.

- Precautions: It is recommended to wash skin thoroughly after handling and to wear appropriate personal protective equipment, including gloves and eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.

This technical guide provides a foundational understanding of 2-acetoxystyrene for scientific professionals. For more detailed information, consulting safety data sheets and specialized chemical databases is recommended.

- To cite this document: BenchChem. [2-Acetoxystyrene: A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1631519#physical-and-chemical-properties-of-2-acetoxystyrene\]](https://www.benchchem.com/product/b1631519#physical-and-chemical-properties-of-2-acetoxystyrene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com